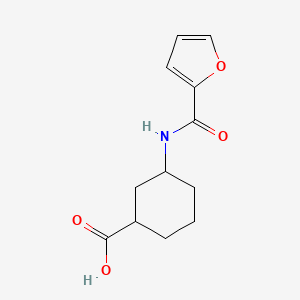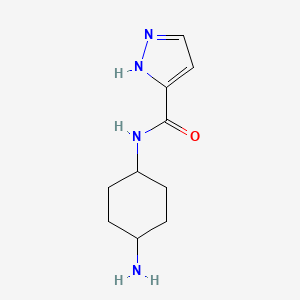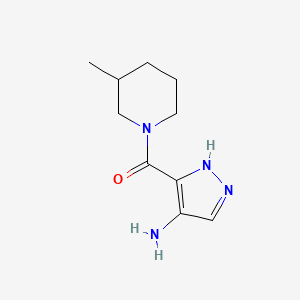
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation and have been implicated in various diseases, including cancer and inflammation.
Mechanism of Action
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene regulation. BET proteins bind to acetylated lysine residues on histones and recruit transcriptional machinery to activate gene expression. This compound inhibits the binding of BET proteins to acetylated histones, thereby preventing the activation of gene expression. This leads to downregulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines, such as IL-6 and TNF-α. In preclinical models of cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, this compound has been shown to have synergistic effects with other anti-cancer agents, such as bortezomib and lenalidomide.
Advantages and Limitations for Lab Experiments
One advantage of 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide is its specificity for BET proteins, which reduces the risk of off-target effects. Additionally, this compound has shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
Future Directions
For 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide include further preclinical and clinical studies and the development of more potent and selective BET inhibitors.
Synthesis Methods
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide is synthesized through a multistep process involving the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with hydrazine hydrate to yield 2-(thiophen-2-yl)ethyl hydrazine. The resulting compound is then reacted with 4-amino-1H-pyrazole-5-carboxamide in the presence of a coupling agent to form this compound. The final product is obtained through recrystallization and purification steps.
Scientific Research Applications
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis, psoriasis, and asthma. Additionally, this compound has shown promising results in preclinical models of cancer, including acute myeloid leukemia and multiple myeloma.
Properties
IUPAC Name |
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-6(8-3-2-4-16-8)13-10(15)9-7(11)5-12-14-9/h2-6H,11H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDJLVBRWLCDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=C(C=NN2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)

![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)


![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
![2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid](/img/structure/B7569179.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)
![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)


